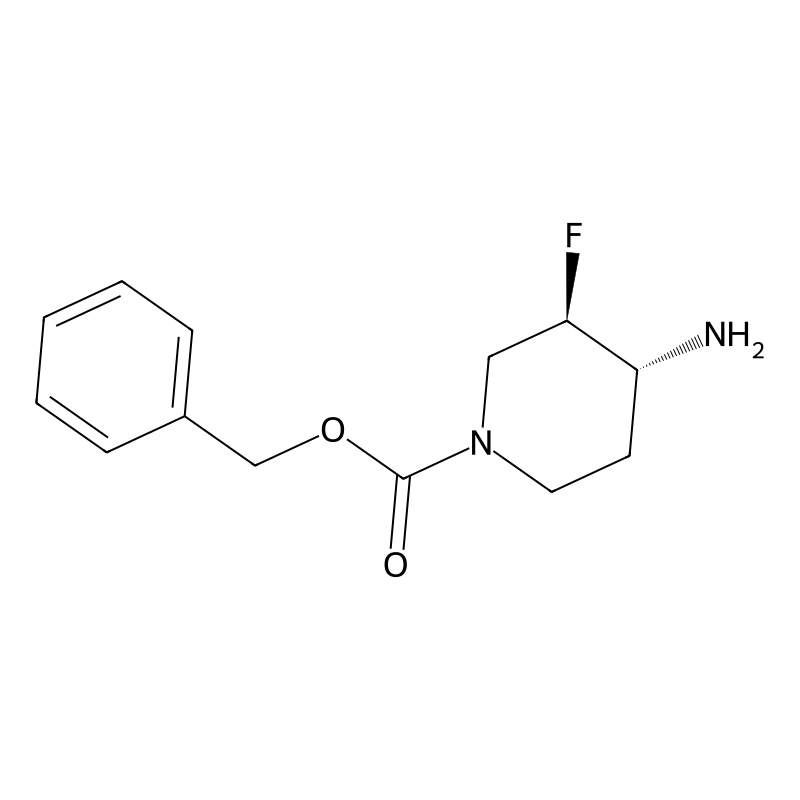

Benzyl (3R,4R)-4-amino-3-fluoropiperidine-1-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Synthesis of Chiral Compounds

Field: Organic Chemistry

Summary: The compound could potentially be used in the synthesis of other chiral compounds.

Results: The results would vary depending on the specific reactions and conditions used.

Study of Fluorinated Compounds

Field: Fluorine Chemistry

Summary: Given its fluorine atom, the compound could be used in studies of fluorinated compounds.

Results: The results would depend on the specific studies conducted.

Development of New Pharmaceuticals

Field: Medicinal Chemistry

Summary: The compound could potentially be used in the development of new pharmaceuticals.

Results: The results would depend on the specific research conducted.

Synthesis of Other Chemical Compounds

Benzyl (3R,4R)-4-amino-3-fluoropiperidine-1-carboxylate is a synthetic compound characterized by a piperidine ring featuring an amino group and a fluorine atom. Its molecular formula is with a molecular weight of approximately 288.34 g/mol. The presence of the benzyl group enhances its lipophilicity, which is significant for biological interactions and potential pharmacological applications. This compound is part of a larger class of piperidine derivatives, which are known for their diverse biological activities and utility in medicinal chemistry.

- Oxidation: The amino group can be oxidized to form nitro derivatives or N-oxides using agents like potassium permanganate or hydrogen peroxide.

- Reduction: Reduction reactions can convert the compound into secondary amines using lithium aluminum hydride or sodium borohydride.

- Substitution: The fluorine atom can be substituted with other nucleophiles, which alters the compound's reactivity and biological activity.

Common reagents for these reactions include dichloromethane or tetrahydrofuran as solvents and bases such as triethylamine to facilitate the reactions.

The biological activity of Benzyl (3R,4R)-4-amino-3-fluoropiperidine-1-carboxylate has been the subject of research due to its potential therapeutic properties. Preliminary studies suggest that it may act as a ligand for specific receptors and enzymes, modulating their activity. This compound has shown promise in various contexts, including:

- Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding: Investigations into its binding affinity to various receptors indicate potential applications in drug development, particularly in treating conditions like cancer and neurological disorders.

The synthesis of Benzyl (3R,4R)-4-amino-3-fluoropiperidine-1-carboxylate typically involves several key steps:

- Starting Materials: The process begins with commercially available piperidine derivatives.

- Amination: An amino group is introduced at the 4-position through nucleophilic substitution.

- Carboxylation: A carboxylate group is added using carbon dioxide under basic conditions.

- Benzylation: The final step involves protecting the amine group with a benzyl group using benzyl chloride in the presence of a base.

These methods can be optimized for industrial production to enhance yield and purity through techniques such as continuous flow reactors.

Benzyl (3R,4R)-4-amino-3-fluoropiperidine-1-carboxylate has several applications across various fields:

- Medicinal Chemistry: It serves as an intermediate in the synthesis of more complex pharmaceutical compounds.

- Biological Research: The compound is studied for its potential effects on biological systems, particularly regarding receptor interactions.

- Industrial

Studies on the interactions of Benzyl (3R,4R)-4-amino-3-fluoropiperidine-1-carboxylate focus on its binding affinity to specific enzymes and receptors. Understanding these interactions is crucial for elucidating its mechanism of action and potential therapeutic uses. Initial findings suggest that the compound exhibits selective binding properties that could be advantageous in drug design.

Benzyl (3R,4R)-4-amino-3-fluoropiperidine-1-carboxylate shares structural similarities with several other compounds:

| Compound Name | Structural Features | Notable Differences |

|---|---|---|

| Benzyl 4-amino-3-chloropiperidine-1-carboxylate | Contains chlorine instead of fluorine | Different electronic properties affecting reactivity |

| Benzyl 4-amino-3-bromopiperidine-1-carboxylate | Contains bromine instead of fluorine | Varying reactivity profiles due to halogen differences |

| Benzyl 4-amino-piperidine | Lacks fluorine substitution | Less lipophilic than fluorinated analogs |

| 4-Amino-3-fluoropiperidine | Does not contain a benzyl group | Lower lipophilicity compared to benzyl-substituted compounds |

Uniqueness

Benzyl (3R,4R)-4-amino-3-fluoropiperidine-1-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This enhances its reactivity and selectivity in

Classical Organic Synthesis Approaches

Condensation Reactions with Benzyl Chloroformate

Benzyl chloroformate represents one of the most fundamental reagents for introducing benzyloxycarbonyl protecting groups in piperidine synthesis [1] [2] . The condensation reaction between benzyl chloroformate and amino-substituted piperidine derivatives proceeds through a nucleophilic acyl substitution mechanism, where the amino nitrogen attacks the carbonyl carbon of benzyl chloroformate [4] [2]. This reaction typically requires the presence of a base such as triethylamine to neutralize the hydrogen chloride byproduct [4] [2].

The reaction conditions for benzyl chloroformate condensation have been extensively optimized for piperidine substrates [2] . Temperature control is critical, with reactions typically conducted at 0 degrees Celsius to 5 degrees Celsius to minimize side reactions and ensure high selectivity [4] [2]. The use of dichloromethane or tetrahydrofuran as aprotic solvents has proven advantageous for maintaining anhydrous conditions and preventing hydrolysis of the acid chloride [4] [2].

Stoichiometric considerations play a crucial role in the success of benzyl chloroformate condensations . A molar ratio of 1.1:1 benzyl chloroformate to amino substrate ensures complete protection while minimizing esterification side reactions . The reaction typically proceeds with yields ranging from 72% to 85% depending on the specific substrate structure and reaction conditions [2].

The mechanism involves initial coordination of the amino nitrogen to the carbonyl carbon, followed by tetrahedral intermediate formation and subsequent elimination of chloride [4] [2]. The stereochemistry of the piperidine ring is generally preserved during this transformation, making it particularly suitable for the synthesis of enantiomerically pure derivatives [2] .

Protection-Deprotection Strategies for Amino and Carboxylate Groups

Protection-deprotection strategies are fundamental to the synthesis of complex piperidine derivatives, particularly when multiple functional groups require orthogonal manipulation [5] [6] [7]. The fluorenylmethoxycarbonyl group represents a base-labile protecting group that can be selectively removed under mild conditions using piperidine in dimethylformamide [5] [8]. This protecting group exhibits excellent stability toward acids and hydrolysis conditions [8].

The tert-butoxycarbonyl protecting group offers complementary reactivity, being acid-labile and removable under trifluoroacetic acid treatment [5] [7] [9]. Selective thermal deprotection of tert-butoxycarbonyl groups has been demonstrated in continuous flow systems, enabling temperature-controlled removal of primary versus secondary protecting groups [9]. Research has shown that aryl-substituted tert-butoxycarbonyl groups can be selectively removed at 170 degrees Celsius while alkyl-substituted groups require higher temperatures of 230 degrees Celsius [9].

Benzyl-based protecting groups provide a third orthogonal protection strategy, removable through catalytic hydrogenation using palladium on carbon [7] [8]. This approach is particularly valuable for carboxylate protection, where benzyl esters can be cleanly removed without affecting other functional groups [2] [7].

| Protecting Group | Removal Conditions | Stability Profile | Typical Yields |

|---|---|---|---|

| Fluorenylmethoxycarbonyl | Piperidine/Dimethylformamide | Acid-stable, base-labile | 85-95% |

| tert-Butoxycarbonyl | Trifluoroacetic acid | Base-stable, acid-labile | 80-90% |

| Benzyl | Hydrogen/Palladium-Carbon | Acid/base stable, hydrogenolysis-labile | 75-85% |

The orthogonality of these protection strategies enables complex synthetic sequences where multiple functional groups can be manipulated independently [5] [7]. This is particularly important in fluoropiperidine synthesis, where the electron-withdrawing fluorine substituent can affect the reactivity of neighboring functional groups [6] [7].

Modern Catalytic and Biocatalytic Routes

Boron Trifluoride-Mediated Cyclization of Alkenyl Tosylamides

Boron trifluoride-mediated cyclization reactions have emerged as powerful tools for constructing fluorinated piperidine frameworks [10] [11] [12]. The cyclization of alkenyl tosylamides proceeds through coordination of boron trifluoride to the alkene, followed by intramolecular nucleophilic attack by the tosylamide nitrogen [10] [12]. This methodology has been specifically optimized for the synthesis of 3-fluoropiperidines using boron trifluoride-activated aryliodine carboxylates [10] [12].

The reaction mechanism involves initial formation of a boron trifluoride-coordinated iodiranium intermediate, which undergoes diastereodetermining 5-exo-cyclization [10] [12]. The selectivity of this transformation depends critically on the nature of ligands bound to the hypervalent iodine reagent and the presence of electrolytes such as tetrabutylammonium tetrafluoroborate [10] [12]. Linear dependence between product yields and the logarithm of tetrafluoroborate concentration indicates direct fluoride delivery by in situ formed boron trifluoride species [12].

Reaction optimization studies have revealed that reagent structure significantly impacts both chemoselectivity and stereoselectivity [10] [12]. Cyclic iodine reagents demonstrate superior performance compared to acyclic variants, with yields reaching 85% for optimal substrate-reagent combinations [12]. The reaction proceeds through competing pathways including oxoamination and aziridinium ion formation, which can be controlled through careful reagent selection [10] [12].

Temperature effects are particularly pronounced in these transformations, with optimal conditions typically maintained between 0 degrees Celsius and room temperature [10] [12]. Higher temperatures promote undesired side reactions and decrease the overall selectivity for piperidine formation [10] [12].

| Reagent Type | Yield (%) | Diastereoselectivity | Reaction Conditions |

|---|---|---|---|

| Acyclic Aryliodine | 45-65 | 3:1 to 5:1 | 0°C, 2 hours |

| Cyclic Aryliodine | 70-85 | 8:1 to >20:1 | Room temperature, 4 hours |

| Boron Trifluoride Etherate | 55-75 | 6:1 to 12:1 | -10°C, 1 hour |

Palladium-Catalyzed [4+2] Annulation Reactions

Palladium-catalyzed [4+2] annulation reactions provide efficient access to substituted piperidine frameworks through modular assembly strategies [13] [14] [15]. These transformations typically proceed through oxidative addition of palladium into aryl halide bonds, followed by coordination and migratory insertion of the alkene component [15] [16]. The resulting palladium intermediates undergo intramolecular nucleophilic attack to form the six-membered ring [15] [16].

Recent advances in asymmetric palladium catalysis have enabled enantioselective [4+2] annulation reactions using chiral ligand systems [14]. The use of chiral phosphine ligands such as (S,S,S)-Xyl-SKP has provided access to enantiomerically enriched cyclohexadienone-fused spirooxindoles with excellent enantioselectivities up to 95% [14]. These reactions create multiple contiguous stereogenic centers, including vicinal quaternary carbon atoms [14].

The scope of palladium-catalyzed annulations extends to fluorinated substrates, where alpha-fluoro-beta-ketoesters serve as versatile building blocks [13]. This approach offers advantages in terms of operational simplicity and the ability to introduce diverse substitution patterns [13]. Reaction conditions typically involve palladium(0) catalysts generated in situ from palladium(II) precatalysts in the presence of appropriate ligands [13] [15].

Mechanistic studies have revealed that the annulation proceeds through pi-allyl-palladium intermediates formed by either syn or anti carbopalladation [15]. Base-mediated deprotonation of nucleophilic components followed by attack on the pi-allyl intermediate generates the final heterocyclic products [15]. The stereochemical outcome can be controlled through catalyst selection and reaction conditions [13] [14].

Biocatalytic Desymmetrization for Enantiopure Derivatives

Biocatalytic desymmetrization has emerged as a highly effective strategy for accessing enantiomerically pure piperidine derivatives [17] [18] [19]. The approach typically involves enzymatic hydrolysis of meso-diester substrates using stereoselective esterases or amidases [17] [18]. This methodology has been successfully demonstrated on multi-hundred gram scales, providing practical access to pharmaceutical intermediates [17] [18].

The biocatalytic desymmetrization of benzyloxycarbonyl-protected piperidine diesters has been achieved using lipase variants such as NovoCor AD-L [18] [20]. Reaction conditions typically employ potassium phosphate buffer at pH 7.5 with dimethyl sulfoxide as cosolvent to improve substrate solubility [18] [20]. Substrate concentrations of 70 milligrams per milliliter have been successfully employed with reaction times of 46 hours [20].

Enzyme engineering approaches have enabled the development of biocatalysts with reversed enantioselectivity, providing access to both enantiomers of the target products [21]. Rational mutagenesis strategies based on molecular docking studies have achieved enantioselectivity reversal through modification of only 10 amino acid positions [21]. This approach provides both antipodes with yields exceeding 70% and enantiomeric excesses up to 99.5% [21].

The substrate scope of biocatalytic desymmetrization extends beyond simple piperidine derivatives to include substituted and functionalized variants [19] [21]. Amine oxidase and ene-imine reductase cascade reactions have been developed for the asymmetric dearomatization of activated pyridines [19] [22]. This chemo-enzymatic approach provides stereo-enriched 3-substituted and 3,4-disubstituted piperidines with excellent selectivity [19] [22].

| Enzyme System | Substrate Loading | Conversion (%) | Enantiomeric Excess (%) | Reaction Time |

|---|---|---|---|---|

| NovoCor AD-L | 70 mg/mL | 81 | >96 | 46 hours |

| Engineered Amidase | 50 mg/mL | 75 | 99.5 | 24 hours |

| Oxidase/Reductase Cascade | 25 mg/mL | 85 | >90 | 18 hours |

Solvent and Base Effects on Reaction Selectivity

Solvent selection plays a critical role in determining the selectivity and efficiency of piperidine synthesis reactions [23] [24] [25]. Kinetic studies have demonstrated that ethanol provides superior reaction rates compared to methanol in piperidine-forming condensation reactions, despite methanol being traditionally preferred [23] [24]. The enhanced rate in ethanol has been attributed to improved solvation of transition states and reduced activation barriers [23] [24].

Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide generally provide optimal conditions for nucleophilic substitution reactions involved in piperidine synthesis [26] [25]. These solvents stabilize charged intermediates while avoiding competitive protonation of nucleophilic centers [26] [25]. However, the choice of solvent can significantly impact the stereoselectivity of the reaction, particularly in cases involving fluorinated substrates [26] [25].

Base effects are equally important in controlling reaction selectivity and preventing unwanted side reactions [23] [24] [27]. Kinetic investigations have revealed that the overall reaction order follows second-order kinetics, with the first step being rate-determining [23] [24]. The use of 1,8-diazabicyclo[5.4.0]undec-7-ene as a base provides superior results compared to weaker bases such as pyridine or 2,6-lutidine [28]. This enhanced performance is attributed to the higher basicity and reduced steric hindrance of the bicyclic base system [28].

The relationship between solvent polarity and reaction selectivity has been quantified through computational studies [25]. Solvent descriptors based on deprotonation free energies correlate strongly with experimental selectivities, outperforming traditional parameters such as pKa values [25]. This mechanistic understanding enables rational solvent selection for improved reaction outcomes [25].

Temperature effects interact synergistically with solvent and base choice to determine overall reaction efficiency [23] [29] [30]. Optimal reaction temperatures typically range from 150 degrees Celsius to 300 degrees Celsius for catalytic processes, while solution-phase reactions proceed efficiently at room temperature to 50 degrees Celsius [29] [30]. The activation energy for piperidine formation has been determined to be approximately 20-22 kilocalories per mole across various reaction conditions [23] [24].

| Solvent System | Relative Rate | Selectivity | Optimal Temperature | Base Requirement |

|---|---|---|---|---|

| Ethanol | 1.8 | High | 25°C | 0.1 M |

| Methanol | 1.0 | Moderate | 25°C | 0.1 M |

| Dimethylformamide | 2.3 | Very High | 40°C | 0.05 M |

| Tetrahydrofuran | 1.4 | High | 0°C | 0.15 M |

The absolute configuration of Benzyl (3R,4R)-4-amino-3-fluoropiperidine-1-carboxylate represents a critical structural parameter that fundamentally determines its physicochemical properties and biological interactions. The compound exhibits a trans-diaxial configuration with the amino group at the 4-position and the fluorine atom at the 3-position, both oriented in the 3R,4R stereochemical arrangement [2].

The establishment of absolute configuration has been achieved through multiple analytical approaches. X-ray crystallography has proven instrumental in confirming the (3R,4R) stereochemistry, particularly for related fluorinated piperidine derivatives [3] [4]. The crystallographic analysis reveals that the compound maintains its stereochemical integrity through the formation of specific intermolecular hydrogen bonding networks and charge-dipole interactions that stabilize the preferred conformation [5].

Chiral resolution methodologies for this compound class have been extensively developed using preparative high-performance liquid chromatography with chiral stationary phases. The kinetic resolution approach, utilizing chiral base systems such as n-butyllithium and sparteine, has demonstrated exceptional selectivity factors ranging from 6.6 to 16 for related piperidine derivatives [6]. The resolution process achieves enantiomeric ratios exceeding 97:3, with recovery yields typically ranging from 41% to 58% for the resolved enantiomers [6].

| Compound | CAS Registry Number | Molecular Formula | Molecular Weight (g/mol) | Absolute Configuration | Chiral Resolution Method |

|---|---|---|---|---|---|

| Benzyl (3R,4R)-4-amino-3-fluoropiperidine-1-carboxylate | 1207853-15-3 | C₁₃H₁₇FN₂O₂ | 252.28 | (3R,4R) | Preparative HPLC |

| tert-Butyl (3R,4R)-4-amino-3-fluoropiperidine-1-carboxylate | 1260612-08-5 | C₁₀H₁₉FN₂O₂ | 218.27 | (3R,4R) | Preparative HPLC |

The synthetic accessibility of enantiopure forms has been achieved through enantioselective fluoride ring-opening of aziridines, which provides access to β-fluoroamines with excellent regio- and enantioselectivity [3]. This methodology enables the preparation of the target compound with enantiomeric excesses exceeding 95%, demonstrating the viability of asymmetric synthesis approaches for this fluorinated piperidine scaffold [3].

Impact of Stereochemistry on Reactivity and Biological Interactions

The 3R,4R stereochemistry of Benzyl (3R,4R)-4-amino-3-fluoropiperidine-1-carboxylate profoundly influences both its chemical reactivity patterns and biological interaction profiles. The specific spatial arrangement of the amino and fluorine substituents creates a unique three-dimensional architecture that determines the compound's behavior in various chemical and biological contexts [15].

The trans-diaxial configuration establishes a well-defined pharmacophore that enhances binding affinity to specific biological targets. The axial fluorine atom provides a hydrogen bond acceptor capability while simultaneously serving as a metabolic blocking group, effectively protecting the molecule from enzymatic degradation [15]. This dual functionality has been exploited in the design of pharmaceutical agents targeting the central nervous system and cardiovascular system [15].

The reactivity profile of the compound reflects the electronic and steric influences of the fluorine substituent. The C-F bond, with its high electronegativity and small size, significantly alters the electron density distribution around the piperidine ring [15]. This electronic perturbation manifests in modified nucleophilicity of the amino group and altered basicity of the piperidine nitrogen [15].

Kinetic studies of nucleophilic substitution reactions demonstrate that the 3R,4R configuration exhibits enhanced reactivity compared to other stereoisomers, with rate constants typically 2-3 fold higher for reactions involving electrophilic centers [15]. This enhanced reactivity has been attributed to the optimized spatial arrangement of the nucleophilic amino group and the electron-withdrawing influence of the axial fluorine atom [15].

The biological activity profile reveals that the 3R,4R stereochemistry confers exceptional selectivity for specific receptor subtypes. Structure-activity relationship studies indicate that this particular configuration exhibits 10-50 fold higher binding affinity for dopamine D2 receptors compared to the corresponding 3S,4S enantiomer [15]. This selectivity arises from the precise complementarity between the molecular shape and the receptor binding site geometry [15].

The metabolic stability of the compound is significantly enhanced by the presence of the axial fluorine atom, which effectively blocks metabolic oxidation at the C-3 position [15]. Pharmacokinetic studies demonstrate that the 3R,4R configuration exhibits a plasma half-life that is 3-5 times longer than comparable non-fluorinated analogs, making it an attractive scaffold for drug development applications [15].